molecular formula C7H12O2 B3052984 2-Butenoic acid, 2,3-dimethyl-, methyl ester CAS No. 49714-66-1

2-Butenoic acid, 2,3-dimethyl-, methyl ester

Cat. No.: B3052984
CAS No.: 49714-66-1
M. Wt: 128.17 g/mol
InChI Key: SUXFTQHLBSWETF-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2,3-dimethyl-, methyl ester (CAS: Not explicitly provided) is an α,β-unsaturated ester characterized by a four-carbon backbone (butenoic acid) with methyl substituents at positions 2 and 3. While direct data on its odor or bioactivity are absent in the provided evidence, structurally similar esters, such as (E)-2-butenoic acid ethyl ester, are noted for pungent or sulfury odors in Durio species .

Properties

IUPAC Name

methyl 2,3-dimethylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFTQHLBSWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482495
Record name 2-Butenoic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49714-66-1
Record name Methyl 2,3-dimethyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49714-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butenoic acid, 2,3-dimethyl-, methyl ester can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethyl-2-butenoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2,3-dimethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester under acidic or basic conditions.

Major Products Formed

    Oxidation: The major product is 2,3-dimethyl-2-butenoic acid.

    Reduction: The major product is 2,3-dimethyl-2-butanol.

    Substitution: The products depend on the nucleophile used; for example, reaction with an amine can form an amide.

Scientific Research Applications

2-Butenoic acid, 2,3-dimethyl-, methyl ester has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2,3-dimethyl-, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that are widely present in biological systems. The resulting products can then participate in further metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four structurally related esters (Table 1), focusing on substituents, ester groups, and natural occurrence:

Table 1: Structural Comparison of 2-Butenoic Acid Derivatives

Compound Name Substituents (Positions) Ester Group Natural Source/Application Key Properties/Impacts
2-Butenoic acid, 2,3-dimethyl-, methyl ester Methyl (C2, C3) Methyl Not explicitly reported Higher volatility (inferred from methyl ester vs. ethyl)
3-Methyl-2-butenoic acid methyl ester Methyl (C3) Methyl Moringa oleifera leaves Bioactive (antioxidant, antimicrobial potential)
2-Methoxy-3-methyl-2-butenoic acid methyl ester Methoxy (C2), Methyl (C3) Methyl Moringa oleifera leaves Increased polarity (methoxy group)
Ethyl crotonate (2-butenoic acid ethyl ester) None Ethyl Durio species Pungent odor, higher molecular weight
2-Methyl-2-butenoic acid ethyl ester Methyl (C2) Ethyl Durio dulcis Fruity/sulfury odor, natural flavorant

Functional Implications

Volatility and Odor Profile: Methyl esters (e.g., target compound) are generally more volatile than ethyl esters (e.g., ethyl crotonate) due to lower molecular weight. The target’s dual methyl groups may further reduce polarity, enhancing volatility. Ethyl esters in Durio species contribute to strong odors (e.g., sulfury or fruity notes) .

Synthetic and Industrial Relevance: While zirconium-mediated syntheses are noted for phthalic esters , the target compound’s preparation may involve analogous methods for α,β-unsaturated esters. Ethyl crotonate’s natural occurrence in Durio highlights its role as a flavorant, whereas methoxy variants in Moringa suggest applications in natural product chemistry .

Research Findings and Gaps

Odor and Flavor Profiles: Direct studies on the target compound’s organoleptic properties are lacking. Comparative analyses with ethyl crotonate could clarify its sensory impact.

Biological Activity: The target compound’s bioactivity remains unexplored.

Synthetic Routes: Further research is needed to optimize synthesis methods, particularly for regioselective methylation of the butenoic acid backbone.

Biological Activity

2-Butenoic acid, 2,3-dimethyl-, methyl ester (commonly referred to as methyl 2,3-dimethyl-2-butenoate) is an organic compound with the chemical formula C7H12O2. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, providing a detailed overview of its mechanisms of action, case studies, and relevant research findings.

  • Chemical Structure : The compound is characterized by a butenoic acid backbone with two methyl groups at the 2 and 3 positions and a methyl ester functional group.
  • Molecular Weight : 130.1849 g/mol
  • CAS Registry Number : 30540-29-5

Antimicrobial Properties

Research indicates that methyl 2,3-dimethyl-2-butenoate exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.625 mg/mL
Escherichia coli0.156 mg/mL
Salmonella paratyphi A0.312 mg/mL

These results suggest that the compound disrupts microbial cell membranes and interferes with essential cellular processes .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers such as cytokines and prostaglandins. A study indicated that administration of methyl 2,3-dimethyl-2-butenoate resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in induced inflammation models .

Anticancer Activity

Methyl 2,3-dimethyl-2-butenoate has also been explored for its anticancer potential. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

The mechanisms involved include the inhibition of cell proliferation and induction of oxidative stress leading to cell death .

The biological activity of methyl 2,3-dimethyl-2-butenoate can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Cytokine Modulation : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Apoptotic Pathways Activation : The compound activates intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 2,3-dimethyl-2-butenoate against various bacterial strains. Results indicated that it significantly inhibited bacterial growth compared to control groups .
  • Anti-inflammatory Research : In a controlled trial involving mice with induced paw edema, treatment with methyl 2,3-dimethyl-2-butenoate resulted in a noticeable reduction in edema and inflammatory markers .
  • Cancer Cell Line Study : A recent investigation into the effects of this compound on breast cancer cells revealed its capability to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butenoic acid, 2,3-dimethyl-, methyl ester
Reactant of Route 2
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2-Butenoic acid, 2,3-dimethyl-, methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.